acetoacetyl-CoA

enzyme kinetics thiolase kcat/Km

Acetoacetyl-CoA is the requisite second substrate for HMG-CoA synthase (EC 2.3.3.10) with strict enzyme specificity—generic short-chain acyl-CoAs cannot substitute. For assay development, maintain concentrations below 6 µM to avoid substrate inhibition artifacts (Ki=6–10 µM). Ideal for cholesterol biosynthesis inhibitor screening, cardiac metabolism studies, and microbial PHB production optimization. R&D use only.

Molecular Formula C25H40N7O18P3S
Molecular Weight 851.6 g/mol
CAS No. 1420-36-6
Cat. No. B108362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetoacetyl-CoA
CAS1420-36-6
SynonymsS-Acetoacetate Coenzyme A;  Acetoacetylcoenzyme A;  S-Acetoacetyl-CoA; 
Molecular FormulaC25H40N7O18P3S
Molecular Weight851.6 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C25H40N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1
InChIKeyOJFDKHTZOUZBOS-CITAKDKDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetoacetyl-CoA (CAS 1420-36-6) for Enzymatic Assays and Metabolic Research


Acetoacetyl-CoA (CAS 1420-36-6) is a short-chain β-ketoacyl coenzyme A thioester formed by the condensation of two acetyl-CoA molecules via thiolase catalysis [1]. This compound serves as an obligate intermediate in ketogenesis, the mevalonate pathway for isoprenoid biosynthesis, and microbial polyhydroxybutyrate (PHB) production [2]. It functions as the specific second substrate for 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (EC 2.3.3.10) and as a substrate for acetoacetyl-CoA thiolase (EC 2.3.1.9) and β-hydroxyacyl-CoA dehydrogenase .

Why Generic Substitution of Acetoacetyl-CoA Fails: Substrate Specificity Constraints


Substitution with generically labeled 'short-chain acyl-CoA' or closely related analogs is not functionally equivalent due to strict enzyme specificity requirements. HMG-CoA synthase, the rate-limiting enzyme in ketogenesis and isoprenoid biosynthesis, exhibits absolute specificity for the acetoacetyl acyl moiety; 3-ketohexanoyl-CoA cannot substitute for acetoacetyl-CoA, nor can propionyl-CoA or butyryl-CoA replace acetyl-CoA in the condensation reaction [1]. Furthermore, degradative thiolases (EC 2.3.1.16) and synthetic thiolases (EC 2.3.1.9) display divergent chain-length specificities—synthetic thiolases are restricted to short-chain substrates maximally up to C4, rendering acetoacetyl-CoA structurally non-interchangeable with longer-chain 3-ketoacyl-CoA analogs in biosynthetic applications [2].

Acetoacetyl-CoA Product-Specific Quantitative Evidence for Procurement Decisions


Kinetic Advantage of Acetoacetyl-CoA Over Acetyl-CoA in β-Ketothiolase-Coupled Reactions

In a comparative kinetic analysis of thermophilic enzymes from Thermoanaerobacterium thermosaccharolyticum, acetoacetyl-CoA as a substrate for Tt_Hbd (β-hydroxyacyl-CoA dehydrogenase) demonstrated a catalytic efficiency approximately 338-fold higher than acetyl-CoA as a substrate for Tt_Thl (thiolase) [1]. The kcat/Km value for acetoacetyl-CoA with Tt_Hbd was 3,955 × 10³ M⁻¹s⁻¹ compared to 11.7 × 10³ M⁻¹s⁻¹ for acetyl-CoA with Tt_Thl under identical cofactor conditions (0.3 mM NADH) [1].

enzyme kinetics thiolase kcat/Km

High-Affinity Binding of Acetoacetyl-CoA to HMG-CoA Synthase with Defined Substrate Inhibition Window

Acetoacetyl-CoA binds to avian liver HMG-CoA synthase with an apparent Km of 0.35 µM, which is more than an order of magnitude lower than the Ki of 6–10 µM measured for substrate inhibition by this metabolite [1]. This kinetic profile establishes a defined concentration window where the enzyme operates optimally without self-inhibition, and correlates with physiological hepatic acetoacetyl-CoA concentrations measured in the 1–10 µM range [1].

HMG-CoA synthase Km substrate inhibition ketogenesis

CoA Competitive Substrate Inhibition in Acetoacetyl-CoA Thiolysis Reactions

In the direction of acetoacetyl-CoA thiolysis, free CoA acts as a substrate inhibitor competing with acetoacetyl-CoA, exhibiting a Ki of 67 µM with rat liver cytoplasmic acetoacetyl-CoA thiolase [1]. The maximum rate of acetoacetyl-CoA synthesis is only 0.055 times (5.5%) of the rate of acetoacetyl-CoA thiolysis under saturating substrate conditions [1].

thiolase inhibition kinetics CoA assay optimization

Defined pH Stability Range for Acetoacetyl-CoA Solution Storage

Acetoacetyl-CoA solutions demonstrate long-term stability specifically between pH 4 and 6 when stored in the frozen state, remaining stable for several months under these conditions [1]. At pH values greater than 6.5, high concentrations of mercaptans (especially cysteine) must be avoided due to thiol exchange reactions. Alkaline hydrolysis of acetoacetyl-CoA proceeds as rapidly as acetyl-CoA hydrolysis, and the compound is sensitive to prolonged strong acid exposure [1].

stability pH storage sample preparation

Acetoacetyl-CoA Concentration as a Regulatory Switch in Cardiac Versus Hepatic Metabolism

During diabetic ketoacidosis, hepatic acetoacetyl-CoA concentrations decrease while myocardial acetoacetyl-CoA levels increase by at least 10-fold compared to controls [1]. This differential regulation demonstrates that acetoacetyl-CoA serves as a tissue-specific metabolic signal rather than a passive intermediate—elevated cardiac acetoacetyl-CoA may inhibit fatty acid utilization in the heart [1].

tissue-specific metabolism ketoacidosis metabolic regulation

Enantioselective Reduction of Acetoacetyl-CoA to D-3-Hydroxybutyryl-CoA

The reduction of acetoacetyl-CoA to 3-hydroxybutyryl-CoA by chicken liver fatty acid synthase proceeds with the transfer of the pro-4S hydrogen of NADPH to form exclusively D-3-hydroxybutyryl-CoA [1]. This stereospecificity is critical because subsequent dehydration removes the pro-2S hydrogen and the 3-hydroxyl group in a syn elimination to form crotonyl-CoA [1].

stereochemistry NADPH fatty acid synthesis enantioselectivity

Recommended Application Scenarios for Acetoacetyl-CoA (CAS 1420-36-6) Based on Quantitative Evidence


HMG-CoA Synthase Kinetic Assays Requiring Defined Substrate Inhibition Control

For enzymatic characterization of HMG-CoA synthase (EC 2.3.3.10), acetoacetyl-CoA is the requisite second substrate. Based on the quantitative evidence that Km = 0.35 µM and Ki = 6–10 µM [1], assay development should maintain acetoacetyl-CoA concentrations below 6 µM to avoid substrate inhibition artifacts. This window is particularly relevant for high-throughput screening of HMG-CoA synthase inhibitors in cholesterol-lowering drug discovery, where false-positive inhibition signals could arise from substrate inhibition rather than true compound activity.

Coupled Spectrophotometric Assays Utilizing NADH/NADPH Oxidation

Acetoacetyl-CoA enables highly sensitive NADH/NADPH-dependent spectrophotometric detection when coupled with β-hydroxyacyl-CoA dehydrogenase (HOADH). The equilibrium constant K = 1.9 × 10⁻¹⁰ mol/L at 25°C favors quantitative reduction of acetoacetyl-CoA with DPNH (NADH) at pH values up to approximately 7, allowing reliable measurement of absorbance decrease at 340 nm [1]. This application leverages the ~338-fold higher catalytic efficiency of acetoacetyl-CoA compared to acetyl-CoA in related enzyme systems [2], translating to improved assay sensitivity and lower detection limits for metabolic flux analysis.

Metabolic Disease Models Investigating Tissue-Specific Ketogenic Regulation

For researchers studying diabetic ketoacidosis or cardiac metabolism, acetoacetyl-CoA serves as a tissue-specific regulatory metabolite rather than merely a pathway intermediate. Evidence demonstrates that during ketoacidosis, hepatic acetoacetyl-CoA concentrations decrease while myocardial levels increase by at least 10-fold [1]. This differential regulation establishes acetoacetyl-CoA as a valuable analyte for metabolic flux studies comparing hepatic ketone body production with cardiac fatty acid utilization under pathological conditions.

Microbial Polyhydroxybutyrate (PHB) Biosynthetic Pathway Reconstruction

Acetoacetyl-CoA is an essential intermediate in microbial PHB biosynthesis, serving as the precursor to 3-hydroxybutyryl-CoA via acetoacetyl-CoA reductase (PhaB) [1]. The quantitative kinetic characterization of acetoacetyl-CoA thiolase—including the defined Ping Pong mechanism and the synthesis-to-thiolysis rate ratio of 0.055 [2]—provides critical parameters for metabolic engineering efforts aimed at optimizing PHB yield. Understanding the directionality bias favoring thiolysis over synthesis is essential when designing pathway flux toward polymer accumulation.

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